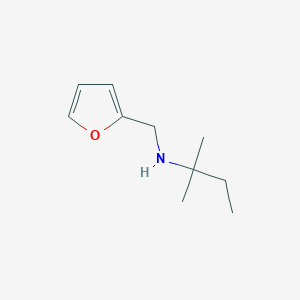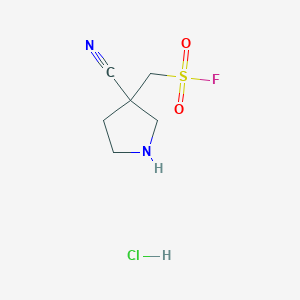![molecular formula C16H14N2O3S B2750509 3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoic acid CAS No. 1396966-01-0](/img/structure/B2750509.png)
3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as ITFP, and it is a formamido-based inhibitor of the transcription factor NF-κB.
Mechanism of Action
ITFP inhibits the activity of NF-κB by binding to the p50 subunit of the transcription factor. This prevents the binding of NF-κB to DNA, which in turn inhibits the expression of genes regulated by NF-κB. ITFP has been shown to be a selective inhibitor of NF-κB, as it does not inhibit the activity of other transcription factors.
Biochemical and Physiological Effects:
ITFP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. ITFP has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. In addition, ITFP has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
ITFP has several advantages for lab experiments. It is a potent and selective inhibitor of NF-κB, which makes it a useful tool for studying the role of NF-κB in various biological processes. ITFP is also stable and can be easily synthesized in large quantities. However, ITFP has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. In addition, ITFP has not been extensively studied in vivo, which limits its potential for translational research.
Future Directions
There are several future directions for the study of ITFP. One potential direction is to study the efficacy of ITFP in animal models of various diseases, such as cancer and inflammatory diseases. Another potential direction is to study the potential side effects of ITFP, as this compound has not been extensively studied in vivo. In addition, there is a need to develop more potent and selective inhibitors of NF-κB, which could have significant therapeutic potential for various diseases.
Synthesis Methods
The synthesis of ITFP involves the reaction between 3-indolecarboxaldehyde and thiophene-2-carboxylic acid, followed by the reaction with formamide. The resulting compound is purified using column chromatography to obtain ITFP. The synthesis of ITFP has been optimized to increase the yield and purity of the compound.
Scientific Research Applications
ITFP has been extensively studied for its potential applications in various fields. It has been shown to inhibit the activity of NF-κB, which is a transcription factor that plays a crucial role in inflammation, immune response, and cell survival. NF-κB has been implicated in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. Therefore, ITFP has been studied as a potential therapeutic agent for these diseases.
properties
IUPAC Name |
3-(1H-indol-3-yl)-2-(thiophene-2-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c19-15(14-6-3-7-22-14)18-13(16(20)21)8-10-9-17-12-5-2-1-4-11(10)12/h1-7,9,13,17H,8H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGXKEANYZLWEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2750428.png)



![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2750434.png)






![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,6-difluorobenzamide](/img/structure/B2750446.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2750448.png)
